ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate typically involves organic synthesis reactions. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl (2E)-2-(2-oxo-1-prop-2-enylindol-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-9-16-13-8-6-5-7-11(13)12(15(16)18)10-14(17)19-4-2/h3,5-8,10H,1,4,9H2,2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTCDJNRJYHPGL-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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